Chiral Integrity: (S)- vs. (R)-Enantiomers
The (S)- and (R)-enantiomers of tert-butyl 2-hydroxy-3-phenylpropanoate are not interchangeable and are supplied as distinct, single-enantiomer products. Their absolute stereochemistry is unequivocally defined by their IUPAC names and InChI Keys: the (S)-enantiomer (CAS 7622-23-3) has the InChI Key GMYNKCIZSNJVEE-NSHDSACASA-N and SMILES notation CC(C)(C)OC(=O)[C@H](CC1=CC=CC=C1)O, explicitly denoting the (2S) configuration [1]. This contrasts with the (R)-enantiomer (CAS 111505-52-3), which carries the (2R) configuration . Commercially, these enantiomers are offered at high chiral purity (≥95% to 96% chemical purity, with implied high enantiomeric excess), ensuring that researchers procure the correct stereoisomer for asymmetric synthesis, thereby avoiding the confounding effects of a racemate or the wrong enantiomer on reaction stereoselectivity and product bioactivity .
| Evidence Dimension | Absolute configuration and stereochemical identity |
|---|---|
| Target Compound Data | (S)-tert-butyl 2-hydroxy-3-phenylpropanoate: CAS 7622-23-3, InChI Key GMYNKCIZSNJVEE-NSHDSACASA-N, SMILES CC(C)(C)OC(=O)[C@H](CC1=CC=CC=C1)O, (2S) configuration |
| Comparator Or Baseline | (R)-tert-butyl 2-hydroxy-3-phenylpropanoate: CAS 111505-52-3, (2R) configuration |
| Quantified Difference | Inverted stereocenter at C2; distinct CAS numbers and InChI Keys. |
| Conditions | IUPAC nomenclature and stereochemical descriptors |
Why This Matters
Procuring the incorrect enantiomer directly sabotages stereospecific synthetic routes, wasting material and time on failed reactions.
- [1] PubChem. (S)-tert-Butyl 2-hydroxy-3-phenylpropanoate, CID 11276097. Computed Descriptors: IUPAC Name, InChI, SMILES. View Source
